methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated benzylidene group, and various functional groups such as methoxy and ethoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps. One common method involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate benzylidene-thiazolidinone. This intermediate is then esterified with methyl propanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is not well-understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiazolidinone ring and the brominated benzylidene group suggests that it may inhibit or modulate the activity of certain proteins or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl {5-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- Methyl {(5E)-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Uniqueness
Methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both bromine and ethoxy groups, along with the thiazolidinone ring, distinguishes it from other similar compounds and may confer unique biological or chemical properties.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO6S/c1-5-25-14-11(18)6-10(7-12(14)23-3)8-13-15(20)19(17(22)26-13)9(2)16(21)24-4/h6-9H,5H2,1-4H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWHNNZAUYSEOK-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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